molecular formula C11H16ClN3O2 B12589368 1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one CAS No. 651054-93-2

1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one

Cat. No.: B12589368
CAS No.: 651054-93-2
M. Wt: 257.72 g/mol
InChI Key: TZELJWNVCHZMHZ-UHFFFAOYSA-N
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Description

The compound 1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one is a pyridine-based derivative featuring a substituted ethanone moiety. Structurally, it contains:

  • A pyridine ring substituted with a chloro group at position 6, a methoxy group at position 4, and a 3-aminopropylamino side chain at position 2.
  • An acetyl group (ethan-1-one) at position 3 of the pyridine core.

The 3-aminopropylamino side chain may enhance solubility or enable interactions with biological targets via hydrogen bonding or electrostatic interactions.

Properties

CAS No.

651054-93-2

Molecular Formula

C11H16ClN3O2

Molecular Weight

257.72 g/mol

IUPAC Name

1-[2-(3-aminopropylamino)-6-chloro-4-methoxypyridin-3-yl]ethanone

InChI

InChI=1S/C11H16ClN3O2/c1-7(16)10-8(17-2)6-9(12)15-11(10)14-5-3-4-13/h6H,3-5,13H2,1-2H3,(H,14,15)

InChI Key

TZELJWNVCHZMHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(C=C1OC)Cl)NCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of Functional Groups: The chloro and methoxy groups are introduced onto the pyridine ring using chlorination and methoxylation reactions, respectively.

    Attachment of the Ethanone Moiety: The ethanone group is attached to the pyridine ring through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The chloro group in the target compound (position 6) contrasts with the chloromethyl in 1f (), which may confer distinct electronic and steric profiles. The methoxy group (position 4) is analogous to the trifluoromethoxy group in 1h (), though the latter’s stronger electron-withdrawing nature could alter reactivity .

Synthetic Approaches :

  • Compounds in were synthesized via Ru(II)-catalyzed reactions and characterized by NMR, while those in followed general procedures at 40°C. The target compound may require similar catalytic or thermal conditions for synthesis .

Physical Properties: The melting point of 1f (137.3–138.5°C) suggests that the target compound, with a bulkier aminopropyl chain, may exhibit a lower melting range due to reduced crystallinity .

Data Tables

Table 1: Structural Comparison of Ethanone Derivatives

Compound ID Substituents (Positions) Functional Groups Key Physical Data
Target Compound 6-Cl, 4-OCH₃, 2-(3-aminopropylamino) Acetyl, aminoalkyl N/A (hypothesized)
1f () 4-(Chloromethyl)phenyl Sulfonyl, acetyl m.p. 137.3–138.5°C
1h () 4-(Trifluoromethoxy)phenyl Sulfonyl, acetyl N/A

Biological Activity

The compound 1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one is a derivative of pyridine and has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, which includes an amino group and a chloro substituent, suggests a diverse range of pharmacological properties.

Chemical Structure

The molecular formula for this compound is C12H16ClN3O, and its IUPAC name reflects its complex structure. The presence of the methoxy and amino groups is particularly significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing the 3-amino-1,2,4-triazole scaffold have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancerous cells .

Neurotransmitter Modulation

Compounds that include pyridine rings are known to interact with neurotransmitter systems. They may act as inhibitors or modulators of specific receptors, which can influence neurological conditions. The presence of the amino group in 1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one suggests potential activity as a neurotransmitter agent, possibly affecting serotonin or dopamine pathways .

Anti-inflammatory Effects

Research on related pyridine derivatives has revealed anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and pathways, suggesting that 1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one may also exhibit similar effects, contributing to its therapeutic potential in inflammatory diseases.

Study on Anticancer Activity

In a study evaluating the anticancer effects of various pyridine derivatives, compounds similar to 1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one were tested against several cancer cell lines using the XTT assay. Results showed that these compounds significantly reduced cell viability in a dose-dependent manner, highlighting their potential as anticancer agents .

Neurotransmitter Interaction Analysis

Another study focused on the interaction of pyridine derivatives with neurotransmitter receptors. The findings suggested that modifications in the amino group could enhance binding affinity to serotonin receptors, indicating that 1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one may have implications in treating mood disorders .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAnticancerInduction of apoptosis
Compound BNeurotransmitter ModulatorInhibition of serotonin reuptake
Compound CAnti-inflammatoryInhibition of cytokine production

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